5-溴异苯二腈

描述

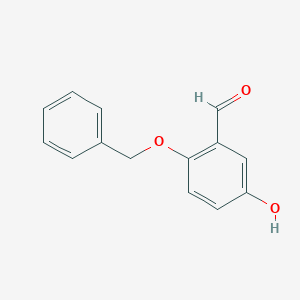

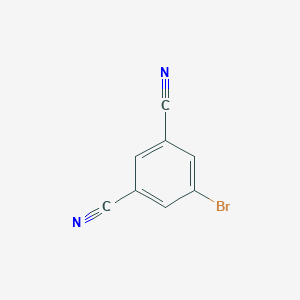

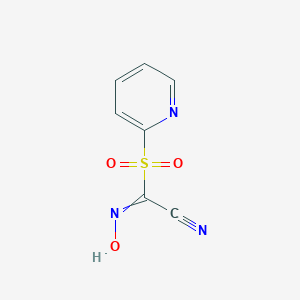

5-Bromoisophthalonitrile is a chemical compound with the molecular formula C8H3BrN2. Its molecular weight is 207.03 g/mol . It is also known by other names such as 5-Bromo-1,3-Benzenedicarbonitrile and 5-bromobenzene-1,3-dicarbonitrile .

Molecular Structure Analysis

The molecular structure of 5-Bromoisophthalonitrile consists of a benzene ring substituted with a bromine atom and two nitrile groups . The InChI code for this compound is 1S/C8H3BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H .

Physical And Chemical Properties Analysis

5-Bromoisophthalonitrile has a molecular weight of 207.03 g/mol . It has a computed XLogP3-AA value of 2.1, which is a measure of its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 205.94796 g/mol . Its topological polar surface area is 47.6 Ų . It has a heavy atom count of 11 .

科学研究应用

Design and Synthesis of Novel Derivatives

5-Bromoisophthalonitrile is used in the design and synthesis of novel 5-bromo derivatives of indole phytoalexins . These derivatives are synthesized using a straightforward approach and are screened for antiproliferative/cytotoxic activity against human cancer cell lines .

Antiproliferative Potency

The antiproliferative potency of some 5-bromosubstituted analogues of indole phytoalexins is better or comparable to that of cisplatin, a chemotherapy medication used to treat various types of cancers . Moreover, the toxicity of these compounds on 3T3 cells is lower than that of cisplatin .

Antifungal Activities

Indole phytoalexins, which can be synthesized using 5-Bromoisophthalonitrile, exhibit a wide range of antifungal activities .

Antibacterial Effect

These compounds also have a moderate antibacterial effect .

Antiprotozoal Activity

Indole phytoalexins have been found to have antiprotozoal activity .

Anti-aggregation Effect

The anti-aggregation effect of spirobrassinin, a type of indole phytoalexin, has been demonstrated in the cerebrospinal fluid of patients with multiple sclerosis .

Cancer Chemopreventive Properties

Indole phytoalexins have been shown to have cancer chemopreventive properties . It has been proven that high consumption of cruciferous vegetables, which are prolific producers of indole phytoalexins, may decrease human cancer risk .

Anticancer and Antiproliferative Effects

Indole phytoalexins display anticancer and antiproliferative effects against human cancer cell lines .

安全和危害

5-Bromoisophthalonitrile is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include wearing protective gloves and eye/face protection .

属性

IUPAC Name |

5-bromobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEODZYDOBHDZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617980 | |

| Record name | 5-Bromobenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoisophthalonitrile | |

CAS RN |

160892-07-9 | |

| Record name | 5-Bromobenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)

![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)

![4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one](/img/structure/B65638.png)

![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)